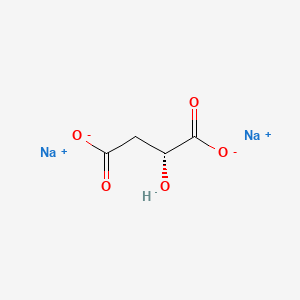
Sodium malate, (+)-
説明
Disodium (R)-malate is an organic sodium salt that is the disodium salt of (R)-malic acid. It contains a (R)-malate(2-).
科学的研究の応用
Role in Plant Metabolism
Sodium malate plays a crucial role in plant metabolism. It acts as an intermediate in the Krebs and glyoxylate cycles, contributes to CO2 storage in certain plants, aids in aluminum toxicity protection, and is essential for maintaining osmotic pressure and charge balance. This is vital for regulating stomatal aperture in plants. The vacuolar malate transporter in plants, identified as similar to the human sodium/dicarboxylate cotransporter, is key in these processes (Emmerlich et al., 2003).
Sodium Malate in Cosmetics
In the cosmetic industry, sodium malate functions primarily as a skin conditioning agent and a humectant. It's found in a limited range of cosmetic products. Safety assessments indicate that it is safe at low concentrations typically used for pH adjustment in cosmetics. However, the safety data for its use as a skin-conditioning agent are not fully determined, necessitating further research (Fiume, 2001).
Interaction with Malate Dehydrogenase
Studies have shown that sodium malate can influence the activity of malate dehydrogenase, an enzyme important in plant and animal metabolism. It can stimulate the enzyme's activity, affecting metabolic processes like respiration and dark CO2 fixation in various plant species (Weimberg, 1967).
Effect on Rumen Fermentation
In dairy steers, sodium DL-malate supplementation in concentrates has been observed to improve rumen fermentation efficiency and microbial protein synthesis. This suggests potential applications in animal nutrition, especially for improving the dietary efficiency of livestock (Khampa et al., 2006).
特性
CAS番号 |
51209-20-2 |
|---|---|
分子式 |
C4H4Na2O5 |
分子量 |
178.05 g/mol |
IUPAC名 |
disodium;(2R)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
InChIキー |
WPUMTJGUQUYPIV-YBBRRFGFSA-L |
異性体SMILES |
C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
その他のCAS番号 |
51209-20-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

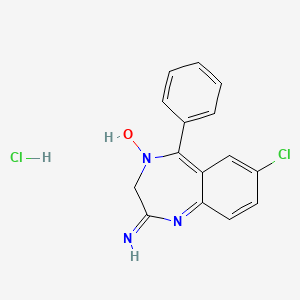
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)
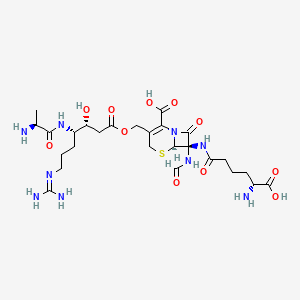
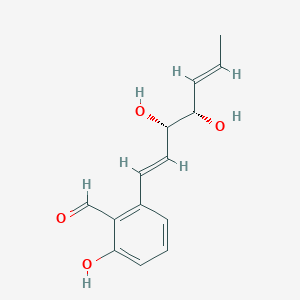
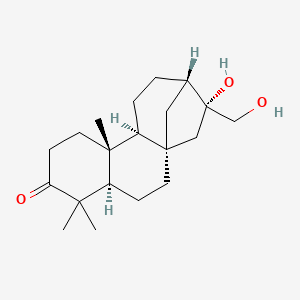

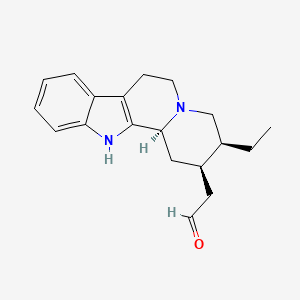
![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)

![3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1253477.png)


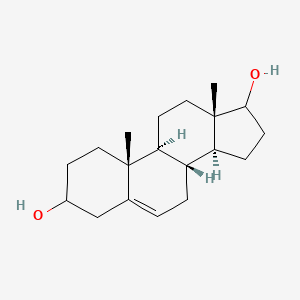
![11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253481.png)